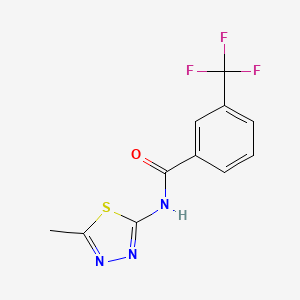

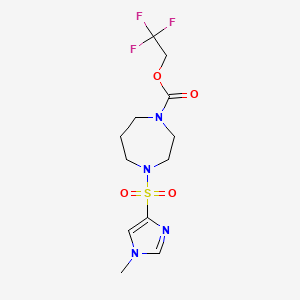

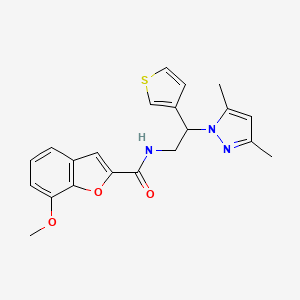

![molecular formula C17H11N3O6 B2593530 2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid CAS No. 1054515-15-9](/img/structure/B2593530.png)

2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H NMR and 13C NMR spectrum . The formula of a similar compound is C11H11NO4 with a molecular weight of 221.2093 .Chemical Reactions Analysis

The compound undergoes a reaction wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Entacapone is primarily recognized as a catechol-O-methyltransferase (COMT) inhibitor . It enhances the bioavailability of L-DOPA , a common medication for Parkinson’s disease (PD). By inhibiting COMT, entacapone prolongs the effects of L-DOPA, improving motor symptoms in PD patients .

Synthesis and Structure

Entacapone can be synthesized from the precursor 2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamido . The demethylation of the methoxyl group adjacent to the nitro group yields entacapone. Crystallographic studies have revealed its structure, including both the E-isomer (the active form) and the Z-isomer (a significant human metabolite) .

NMR Methods for Stereochemistry

Researchers have established NMR methods to determine the E and Z geometry of entacapone and similar molecules. Proton-coupled 13C spectra play a crucial role in this determination .

In Vitro Activity Against Tuberculosis (TB) and Dengue

Preliminary studies suggest that some entacapone analogs exhibit in vitro activity against TB and dengue. Further investigations are needed to explore their potential as antiviral and antibacterial agents .

Organic Salts Formation

Entacapone can be converted into salts with organic bases, expanding its pharmaceutical applications .

Other Potential Uses

While primarily studied for PD, entacapone’s unique chemical structure may inspire further research in related fields, such as neurodegenerative disorders, enzyme inhibition, and drug delivery systems.

Mécanisme D'action

Orientations Futures

The future directions for this compound could involve further exploration of its unique properties for applications in drug development, molecular biology, and material science. Additionally, the synthesis and study of biologically active compounds remain one of the most important and developing areas of organic and medicinal chemistry .

Propriétés

IUPAC Name |

2-[[2-cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6/c18-9-11(7-10-5-6-15(21)14(8-10)20(25)26)16(22)19-13-4-2-1-3-12(13)17(23)24/h1-8,21H,(H,19,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVAPXNXICPKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

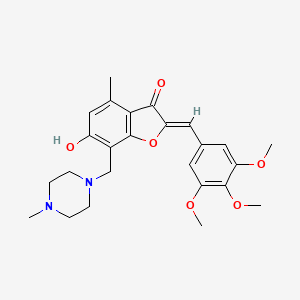

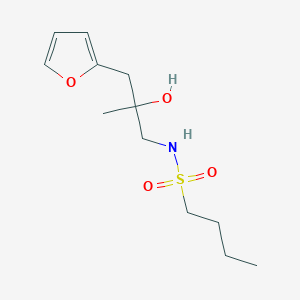

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)

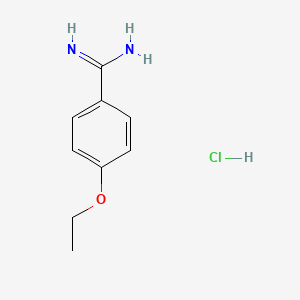

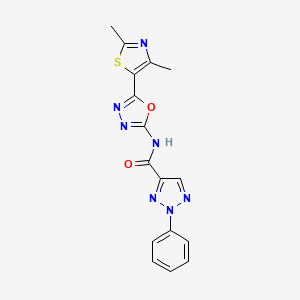

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

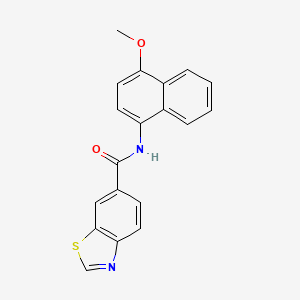

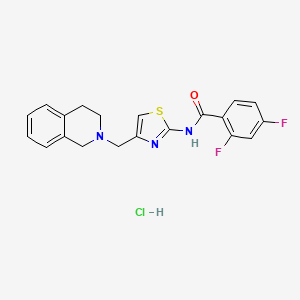

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)